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molecular formula C13H20O2Si B1650281 Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 116585-12-7

Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No. B1650281
M. Wt: 236.38 g/mol
InChI Key: UCCLHEPNJOIMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674825B2

Procedure details

13.58 g (90.07 mmol) of t-butyidimethylsilyl chloride (TBDMSCl) were added to a solution of 10.00 g (81.89 mmol) of salicylaldehyde and 6.13 g (90.07 mmol) of imidazole in 82 ml of DMF. The mixture was stirred at room temperature and the reaction was monitored by thin-layer chromatography (cyclohexane/EA 10:1). 1 N NaOH was added, and the mixture was extracted with petroleum ether. The combined organic phases were dried over Na2SO4, the solvent was removed and the product was purified chromatographically (silica gel, cyclohexane/EA 10:1). This gave 16.94 g (87.5%) of a clear liquid.
Quantity
13.58 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cyclohexane EA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[CH:9](=[O:17])[C:10]1[C:11](=[CH:13][CH:14]=[CH:15][CH:16]=1)[OH:12].N1C=CN=C1.[OH-].[Na+]>CN(C=O)C.C1CCCCC1.CC(=O)OCC>[Si:1]([O:12][C:11]1[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=1[CH:9]=[O:17])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
13.58 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
6.13 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
82 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
cyclohexane EA
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1.CC(OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with petroleum ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the product was purified chromatographically (silica gel, cyclohexane/EA 10:1)

Outcomes

Product
Name
Type
Smiles
[Si](C)(C)(C(C)(C)C)OC1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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